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Compound of Interest

Compound Name: Ethyl cyclohexanecarboxylate

Cat. No.: B105097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
cyclohexanecarboxylate, a key intermediate and building block in organic synthesis and drug

development. This document details its characteristic Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for ethyl
cyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at δ 0.00 ppm
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

4.12 Quartet 2H -O-CH₂-CH₃

2.27 Triplet of Triplets 1H -CH-C=O

1.90 - 1.60 Multiplet 4H
Cyclohexyl -CH₂-

(axial/equatorial)

1.45 - 1.15 Multiplet 6H
Cyclohexyl -CH₂-

(axial/equatorial)

1.25 Triplet 3H -O-CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm

Chemical Shift (δ) (ppm) Assignment

176.0 C=O (Ester Carbonyl)

60.2 -O-CH₂-CH₃

43.1 -CH-C=O

29.1 Cyclohexyl CH₂

25.8 Cyclohexyl CH₂

25.5 Cyclohexyl CH₂

14.3 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR)
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Wavenumber (cm⁻¹) Assignment

2935, 2858 C-H (sp³) stretch

1730 C=O (Ester) stretch

1175 C-O stretch

Mass Spectrometry (MS)
Technique: Electron Ionization (EI)

m/z Relative Intensity Assignment

156 Moderate [M]⁺ (Molecular Ion)

111 Moderate [M - OCH₂CH₃]⁺

83 Strong [C₆H₁₁]⁺

55 Base Peak [C₄H₇]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of ethyl cyclohexanecarboxylate is

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.[1][2]

¹H NMR Data Acquisition: Proton NMR spectra are recorded on a 400 MHz spectrometer. A

standard single-pulse experiment is used with a 30° pulse width, an acquisition time of 4

seconds, and a relaxation delay of 1 second. Typically, 16 scans are acquired and co-added to

ensure a good signal-to-noise ratio.
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¹³C NMR Data Acquisition: Carbon-13 NMR spectra are recorded on the same spectrometer at

a frequency of 100 MHz. A proton-decoupled pulse program is used to obtain a spectrum with

single lines for each carbon environment. Due to the lower natural abundance of ¹³C, a greater

number of scans (typically 1024) is acquired with a relaxation delay of 2 seconds to ensure

adequate signal intensity.

Infrared (IR) Spectroscopy
Sample Preparation and Data Acquisition: IR spectra are obtained using a Fourier Transform

Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

A single drop of neat ethyl cyclohexanecarboxylate is placed directly onto the diamond ATR

crystal.[2][3][4] A background spectrum of the clean, empty ATR crystal is recorded prior to the

sample measurement. The sample spectrum is then recorded over a range of 4000 to 650

cm⁻¹.[3] The final spectrum is an average of 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization: Mass spectra are acquired using a Gas Chromatograph-

Mass Spectrometer (GC-MS). A dilute solution of ethyl cyclohexanecarboxylate in a volatile

solvent such as dichloromethane or ethyl acetate is injected into the GC inlet. The sample is

vaporized and separated on a nonpolar capillary column (e.g., DB-5ms). The GC oven

temperature is programmed to ramp from an initial temperature of 50°C to a final temperature

of 250°C.

Mass Analysis and Detection: The separated components eluting from the GC column are

introduced into the ion source of the mass spectrometer and ionized by electron ionization (EI)

at 70 eV. The resulting ions are then separated by a quadrupole mass analyzer and detected.

The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400.[5]

Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of ethyl
cyclohexanecarboxylate is depicted in the following diagram.
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Workflow for Spectroscopic Analysis of Ethyl Cyclohexanecarboxylate
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Caption: Spectroscopic analysis workflow for ethyl cyclohexanecarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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